5-((3,5-Dimethylpiperidin-1-yl)(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
5-((3,5-Dimethylpiperidin-1-yl)(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C21H28N4OS and its molecular weight is 384.54. The purity is usually 95%.
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Mechanism of Action
Target of action
Many compounds with similar structures are known to interact with various receptors or enzymes in the body, which can lead to a variety of biological effects .
Mode of action
It’s possible that it could interact with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways “5-((3,5-Dimethylpiperidin-1-yl)(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol” might affect. Compounds with similar structures have been found to affect a variety of pathways, including those involved in inflammation, cell growth, and cell death .
Result of action
Based on its structure, it’s possible that it could have a variety of effects, depending on its specific targets and mode of action .
Biochemical Analysis
Biochemical Properties
5-((3,5-Dimethylpiperidin-1-yl)(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cholinesterases, which are crucial for neurotransmission. The compound has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts . This interaction is essential for studying neurodegenerative diseases like Alzheimer’s.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involving acetylcholine. By inhibiting cholinesterases, the compound enhances cholinergic signaling, which can affect gene expression and cellular metabolism . This modulation of signaling pathways is crucial for understanding its potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with cholinesterases. The compound binds to the active site of acetylcholinesterase and butyrylcholinesterase, inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to prolonged cholinergic signaling. Additionally, the compound may influence gene expression by modulating transcription factors involved in cholinergic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro models of neurodegenerative diseases . These temporal effects are essential for understanding its potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound enhances cholinergic signaling without significant adverse effects. At higher doses, it can cause toxicity and adverse effects, including neurotoxicity and hepatotoxicity . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450s play a significant role in its metabolism, leading to the formation of various metabolites . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound tends to accumulate in tissues with high cholinesterase activity, such as the brain and liver, which is crucial for its therapeutic effects.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and cellular membranes. It may also localize to specific organelles involved in cholinergic signaling, such as synaptic vesicles . This localization is essential for its activity and function, as it allows the compound to interact with its target enzymes and proteins effectively.
Biological Activity
The compound 5-((3,5-Dimethylpiperidin-1-yl)(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule featuring multiple heterocyclic systems. This compound is of significant interest due to its potential biological activities, particularly in medicinal chemistry. The presence of thiazole and triazole moieties suggests a diverse range of interactions with biological targets, making it a candidate for further exploration in drug development.
Chemical Structure and Properties
The molecular formula of the compound is C21H28N4OS with a molecular weight of approximately 384.54 g/mol. Its structure includes:
- Thiazolo[3,2-b][1,2,4]triazole ring
- Dimethylpiperidine moiety
- Hydroxyl group (-OH)
These components contribute to its reactivity and potential biological interactions.
Property | Value |
---|---|
Molecular Formula | C21H28N4OS |
Molecular Weight | 384.54 g/mol |
Structural Features | Thiazole, Triazole |
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that related triazoles demonstrate high radical scavenging activity against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals with varying IC50 values.
Anticancer Potential
The anticancer properties of this compound are noteworthy. Compounds containing similar heterocyclic frameworks have been reported to exhibit cytotoxic effects against various cancer cell lines. For example, the cytotoxicity of related compounds has been assessed using the MTT assay against murine cancer cell lines such as mammary adenocarcinoma and lung adenocarcinoma.
The biological activity can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with triazole and thiazole rings often inhibit enzymes involved in cancer progression.
- Reactive Oxygen Species (ROS) Scavenging : The hydroxyl group enhances the molecule's ability to scavenge free radicals.
- Interaction with Biological Targets : The piperidine moiety may facilitate interaction with specific receptors or enzymes.
Case Studies and Research Findings
Research has highlighted several case studies demonstrating the biological activity of compounds with similar structures:
- Antioxidant Studies : A study found that triazole derivatives exhibited DPPH scavenging activity with an IC50 value significantly lower than standard antioxidants like BHA (butylated hydroxyanisole) .
- Cytotoxicity Assays : In vitro studies have shown that derivatives of thiazolo-triazoles can induce apoptosis in cancer cells, suggesting their potential as therapeutic agents .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds have revealed that modifications in the piperidine and thiazole moieties can enhance biological activity .
Comparative Analysis Table
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
5-(3-(Dimethylpiperidinyl)phenyl)-1H-[1,2,4]triazole | Contains piperidine and triazole | Anticancer |
4-(m-Tolyl)-1H-[1,2,4]triazole | Simple triazole structure | Antifungal |
2-Ethylthiazolo[3,2-b][1,2,4]triazol | Similar heterocyclic framework | Antimicrobial |
Properties
IUPAC Name |
5-[(3,5-dimethylpiperidin-1-yl)-(3-methylphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4OS/c1-5-17-22-21-25(23-17)20(26)19(27-21)18(16-8-6-7-13(2)10-16)24-11-14(3)9-15(4)12-24/h6-8,10,14-15,18,26H,5,9,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTOHIBDPOHLSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC(=C3)C)N4CC(CC(C4)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.